molecular formula C21H14O4 B13142743 2-(Benzyloxy)-1-hydroxyanthracene-9,10-dione CAS No. 22516-62-7

2-(Benzyloxy)-1-hydroxyanthracene-9,10-dione

Cat. No.: B13142743
CAS No.: 22516-62-7
M. Wt: 330.3 g/mol
InChI Key: MXTXRPBIGIUXCR-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-hydroxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its anthracene backbone, which is substituted with a benzyloxy group at the second position and a hydroxy group at the first position. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-hydroxyanthracene-9,10-dione typically involves the following steps:

    Starting Materials: The synthesis begins with anthracene-9,10-dione (anthraquinone) as the core structure.

    Benzyloxy Substitution: The introduction of the benzyloxy group can be achieved through a nucleophilic substitution reaction. Benzyl alcohol is reacted with anthraquinone in the presence of a base such as potassium carbonate and a phase transfer catalyst.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or a hydroxylating agent under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Catalysts and Solvents: Efficient catalysts and solvents are employed to optimize yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxy group can be oxidized to a carbonyl group.

    Reduction: Reduction reactions can convert the quinone structure to a hydroquinone form.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Conversion to 2-(Benzyloxy)-1-anthraquinone.

    Reduction: Formation of 2-(Benzyloxy)-1-hydroxyanthracene.

    Substitution: Various substituted anthraquinones depending on the nucleophile used.

Scientific Research Applications

2-(Benzyloxy)-1-hydroxyanthracene-9,10-dione has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing anthraquinone-based therapeutics.

    Industry: Utilized in the production of pigments and dyes due to its vibrant color properties.

Mechanism of Action

The mechanism by which 2-(Benzyloxy)-1-hydroxyanthracene-9,10-dione exerts its effects involves:

    Molecular Targets: The compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity.

    Pathways: It may influence cellular pathways related to oxidative stress, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxyanthraquinone: Lacks the benzyloxy group, making it less hydrophobic.

    2-Methoxyanthraquinone: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and solubility.

    2-(Benzyloxy)-anthraquinone: Similar structure but lacks the hydroxy group, altering its chemical properties.

Uniqueness

2-(Benzyloxy)-1-hydroxyanthracene-9,10-dione is unique due to the presence of both benzyloxy and hydroxy groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound in various applications.

Properties

CAS No.

22516-62-7

Molecular Formula

C21H14O4

Molecular Weight

330.3 g/mol

IUPAC Name

1-hydroxy-2-phenylmethoxyanthracene-9,10-dione

InChI

InChI=1S/C21H14O4/c22-19-14-8-4-5-9-15(14)20(23)18-16(19)10-11-17(21(18)24)25-12-13-6-2-1-3-7-13/h1-11,24H,12H2

InChI Key

MXTXRPBIGIUXCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)O

Origin of Product

United States

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